N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide
CAS No.:
Cat. No.: VC16111288
Molecular Formula: C25H25BrN4O3S
Molecular Weight: 541.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25BrN4O3S |
|---|---|
| Molecular Weight | 541.5 g/mol |
| IUPAC Name | 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H25BrN4O3S/c26-23-10-12-24(13-11-23)34(32,33)30-16-14-29(15-17-30)19-25(31)28-27-18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-13,18H,14-17,19H2,(H,28,31)/b27-18+ |
| Standard InChI Key | VPNHHULSRMUMLT-OVVQPSECSA-N |
| Isomeric SMILES | C1CN(CCN1CC(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
| Canonical SMILES | C1CN(CCN1CC(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multiple steps:
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Preparation of Biphenyl Hydrazide:
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React biphenyl aldehyde with hydrazine hydrate to form the Schiff base intermediate.
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Functionalization of Piperazine:
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Introduce the sulfonamide group by reacting piperazine with 4-bromobenzenesulfonyl chloride.
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Coupling Reaction:
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Combine the Schiff base intermediate with the functionalized piperazine derivative under appropriate conditions (e.g., condensation reaction in an organic solvent).
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General Reaction Scheme:
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Observations |
|---|---|
| IR Spectroscopy | Peaks for C=N (Schiff base), N-H (hydrazide), and S=O (sulfonamide). |
| NMR Spectroscopy | Signals for aromatic protons (biphenyl), piperazine protons, and hydrazide NH groups. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |
| Elemental Analysis | Consistency with theoretical elemental composition (C, H, N, Br, S). |
Pharmacological Relevance
Compounds containing sulfonamide and hydrazide groups often exhibit biological activity, including:
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Antimicrobial Activity: The sulfonamide moiety is known for its antibacterial properties.
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Anticancer Potential: Schiff bases and hydrazides have been studied for their cytotoxic effects on cancer cells.
Molecular Docking Studies
The structure suggests potential binding interactions with biological targets due to:
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Hydrogen bonding via hydrazide NH groups.
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Aromatic stacking interactions from the biphenyl core.
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